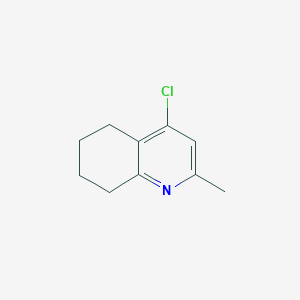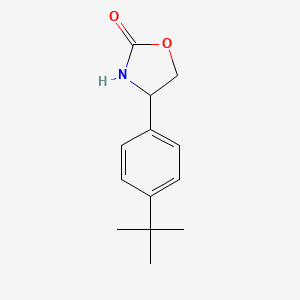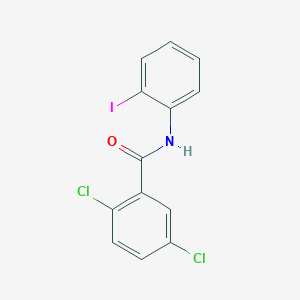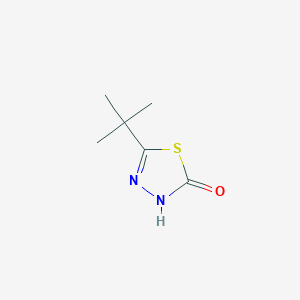
4-chloro-2-methyl-5,6,7,8-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-methyl-5,6,7,8-tetrahydroquinoline (4-CMTQ) is an organic compound containing a quinoline ring structure with four chlorine substituents. It is an important intermediate in the synthesis of a variety of pharmaceuticals, including antimalarial drugs, anti-tuberculosis agents, and anti-cancer agents. 4-CMTQ has been studied extensively for its chemical and biological properties, and its synthesis methods have been optimized to improve the yield and quality of the product.
Wissenschaftliche Forschungsanwendungen
4-chloro-2-methyl-5,6,7,8-tetrahydroquinoline has been used in a variety of scientific research applications, including the development of new drugs and the study of its biological effects. It has been used to study the pharmacology of antimalarial drugs, the mechanism of action of anti-tuberculosis agents, and the biochemical and physiological effects of anti-cancer agents.
Wirkmechanismus
The mechanism of action of 4-chloro-2-methyl-5,6,7,8-tetrahydroquinoline is not well understood. However, it is believed to interact with proteins and enzymes involved in various biochemical pathways, such as those involved in the metabolism of drugs and other compounds. It is also believed to interact with cell membranes and other cellular components, which may affect the biological activity of the compound.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that it can inhibit the activity of enzymes involved in drug metabolism and can also act as an antagonist at certain receptor sites. It has also been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-2-methyl-5,6,7,8-tetrahydroquinoline is a relatively stable compound, which makes it suitable for use in laboratory experiments. It is also relatively inexpensive and can be easily synthesized in high yields. However, its solubility in aqueous solutions is limited, which can be a limitation for some experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-chloro-2-methyl-5,6,7,8-tetrahydroquinoline. These include exploring its potential as a therapeutic agent for various diseases, further investigating its mechanism of action and biochemical and physiological effects, and optimizing its synthesis methods to improve the yield and quality of the product. Additionally, further research could be conducted to explore its potential applications in drug delivery and drug design.
Synthesemethoden
4-chloro-2-methyl-5,6,7,8-tetrahydroquinoline can be synthesized from the reaction of 4-chloro-2-methyl-3-hydroxyquinoline with bromoacetyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature. The yield of the reaction is typically around 90%.
Eigenschaften
IUPAC Name |
4-chloro-2-methyl-5,6,7,8-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFIALAGBYZRPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCCCC2=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B6601236.png)


![3-oxatricyclo[4.3.0.0,2,4]nonan-9-ol, Mixture of diastereomers](/img/structure/B6601263.png)
![[2-(benzylamino)ethyl]phosphonic acid hydrochloride](/img/structure/B6601264.png)
![4-(Bicyclo[2.2.1]hept-5-en-2-ylcarbonyl)morpholine](/img/structure/B6601272.png)
![10-methyl-2H,3H-[1,4]dioxino[2,3-f]quinolin-6-amine](/img/structure/B6601280.png)
![9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine](/img/structure/B6601282.png)


